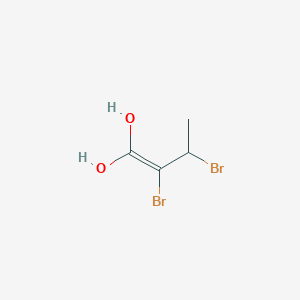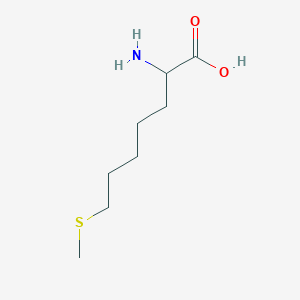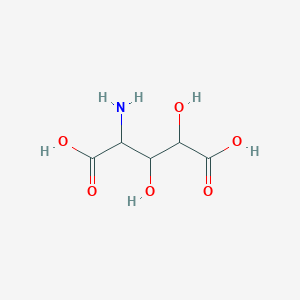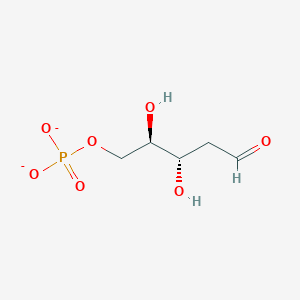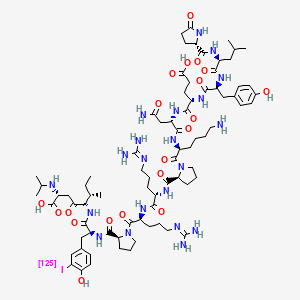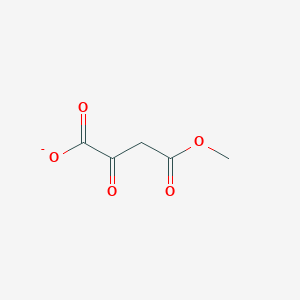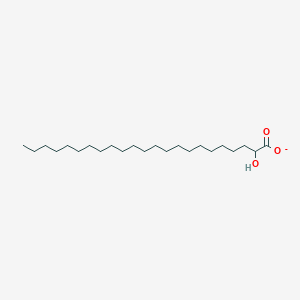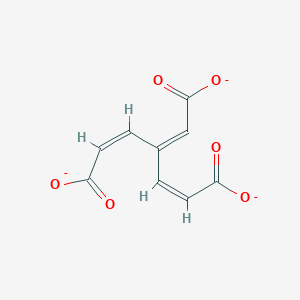
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-carboxylatoethenyl)-cis,cis-muconate(3-) is tricarboxylate anion of 3-(2-carboxyethenyl)-cis,cis-muconic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-carboxyethenyl)-cis,cis-muconic acid.
Aplicaciones Científicas De Investigación
Metabolic and Enzymatic Studies
Biodegradation of Halogenated Aromatic Compounds : 3-(2-Carboxylatoethenyl)-cis,cis-muconate is involved in the biodegradation of halogenated aromatic compounds. The conversion of chlorinated muconic acids into maleoylacetic acid by specific enzymes is a crucial step in this process (Schmidt & Knackmuss, 1980).
Role in Fungal Metabolism : Studies on Aspergillus niger have shown that enzymes like 3-carboxy-cis,cis-muconate cyclase, which interact with muconate compounds, play significant roles in the metabolism of aromatic compounds in fungi (Thatcher & Cain, 1975).
Enzyme Kinetics and Structural Studies : The kinetic properties and structural analyses of enzymes interacting with cis,cis-muconate, such as 3-carboxy-cis,cis-muconate lactonizing enzymes, have been extensively studied to understand their mechanism and role in bacterial and fungal pathways (Yang et al., 2004).
Polymer and Chemical Synthesis
Unsaturated Polyester Resins : cis,cis-Muconic acid, closely related to 3-(2-Carboxylatoethenyl)-cis,cis-muconate, has been used in the synthesis of unsaturated polyester resins. These polyesters exhibit altered thermal properties and have potential applications in sustainable materials development (Rorrer et al., 2016).
Bio-Based Nylon Production : The conversion of muconic acid to adipic acid, a key step in nylon-6,6 polymerization, illustrates the potential of muconic acid derivatives in creating sustainable, bio-based alternatives for industrial applications (Vardon et al., 2016).
Propiedades
Nombre del producto |
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-) |
|---|---|
Fórmula molecular |
C9H5O6-3 |
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
(2Z,5Z)-4-(carboxylatomethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C9H8O6/c10-7(11)3-1-6(5-9(14)15)2-4-8(12)13/h1-5H,(H,10,11)(H,12,13)(H,14,15)/p-3/b3-1-,4-2- |
Clave InChI |
WKDXBDTUVVLFQV-CCAGOZQPSA-K |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=CC(=O)[O-])/C=C\C(=O)[O-] |
SMILES canónico |
C(=CC(=O)[O-])C(=CC(=O)[O-])C=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





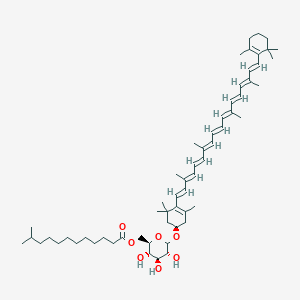
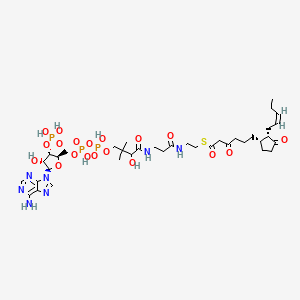
![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
